molecular formula C18H15NO6 B2834994 methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859141-94-9

methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2834994
CAS No.: 859141-94-9
M. Wt: 341.319
InChI Key: CKECVQYXPRUTPM-UHFFFAOYSA-N
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Description

Methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a chemical compound with the molecular formula C18H15NO6 and a molar mass of 341.31 g/mol. Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 6,7-dihydroxy-2-oxo-2H-chromen-4-ylmethylamine and methyl benzoate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups on the chromen-4-one ring can be oxidized to form quinones.

  • Reduction: The compound can be reduced to form hydroxylamine derivatives.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones and their derivatives.

  • Reduction Products: Hydroxylamine derivatives.

  • Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is used as a building block in organic synthesis, particularly in the development of new coumarin derivatives with potential biological activities.

Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging. It is also investigated for its anti-inflammatory and antimicrobial activities.

Medicine: Due to its biological activities, this compound is explored for its potential therapeutic applications, including the treatment of inflammatory diseases and infections.

Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of more complex molecules and drugs.

Mechanism of Action

The mechanism by which methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the chromen-4-one ring are believed to play a crucial role in its antioxidant activity by scavenging free radicals. The amino group may interact with biological targets to exert anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

  • Coumarin: The parent compound of methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate, known for its antioxidant properties.

  • Scopoletin: A naturally occurring coumarin with similar biological activities.

  • Warfarin: A coumarin derivative used as an anticoagulant.

Uniqueness: this compound is unique due to its specific substitution pattern on the chromen-4-one ring, which enhances its biological activity compared to other coumarins.

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Properties

IUPAC Name

methyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-24-18(23)11-4-2-3-5-13(11)19-9-10-6-17(22)25-16-8-15(21)14(20)7-12(10)16/h2-8,19-21H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECVQYXPRUTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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